molecular formula C11H13Cl2NO B1463518 1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol CAS No. 864415-14-5

1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol

Cat. No. B1463518
M. Wt: 246.13 g/mol
InChI Key: CBZKXAKTSOBSGM-UHFFFAOYSA-N
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Description

“1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol” appears to be a chemical compound. However, there is limited specific information available about this exact compound1. It seems to be related to “1-(2,4-Dichlorobenzyl)piperazine”, which is a liquid with a density of 1.255 g/mL, a flash point >110°C (230°F), and a refractive index of 1.5711.



Synthesis Analysis

There is no specific synthesis analysis available for “1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol”. However, there are methods for preparing related compounds such as 2,4-dichloroacetophenone2 and 2,4-Dichlorobenzoyl chloride3. These methods involve acylation, hydrolysis, washing, distillation, and crystallization2.



Molecular Structure Analysis

There is no specific molecular structure analysis available for “1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol”. However, a related compound, “1-(2,4-Dichlorobenzyl)piperazine”, has a molecular formula of C11H14Cl2N2 and a molecular weight of 245.15 g/mol1.



Chemical Reactions Analysis

There is no specific chemical reactions analysis available for “1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol”. However, 2,4-Dichlorobenzyl alcohol, a related compound, is known to be a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol” are not specifically known. However, “1-(2,4-Dichlorobenzyl)piperazine”, a related compound, is a liquid with a density of 1.255 g/mL, a flash point >110°C (230°F), and a refractive index of 1.5711.


Scientific Research Applications

1. 1-(2,4-Dichlorobenzyl)piperazine

  • Application Summary : This compound is used in various chemical reactions due to its structure and properties .
  • Methods of Application : The specific methods of application can vary depending on the reaction it’s being used in. It’s typically used as a reagent in a chemical reaction .
  • Results or Outcomes : The outcomes can vary widely depending on the specific reaction it’s being used in .

2. 2,4-Dichlorobenzyl Alcohol

  • Application Summary : This compound is an antiseptic found in commercially available throat lozenges. It’s also used to deactivate Respiratory syncytial virus and SARS-CoV .
  • Methods of Application : It’s typically used in the form of lozenges for throat infections. For viral deactivation, it’s likely used in a lab setting with specific procedures .
  • Results or Outcomes : It has been found to be effective in treating throat infections and deactivating certain viruses .

3. Zinc (II) Phthalocyanine Derivative

  • Application Summary : A synthetic strategy was reported to access zinc (II) phthalocyanine containing a 2-(2,4-dichloro-benzyl)-4-(1,1,3,3-tetramethyl-butyl)phenoxy group .
  • Methods of Application : The process was initiated from the Clofoctol derivative, a synthetic compound with antiviral activity against SARS-CoV-2 .
  • Results or Outcomes : The specific outcomes of this synthetic strategy were not provided in the source .

4. 1-(2,4-Dichloro-benzyl-idene)-4-ethyl-thio-semicarbazide

  • Application Summary : This compound was prepared by the reaction of 4-ethyl-thio-semicarbazide and 2,4-dichloro-benzaldehyde .
  • Methods of Application : The compound is approximately planar, with the dihedral angle between the benzene ring and the thio-urea unit being 8.43 (18)° .
  • Results or Outcomes : In the crystal, inversion dimers linked by pairs of N-H⋯S hydrogen bonds generate R (2) (2) (8) loops .

5. Method for preparing 2, 4-dichloroacetophenone

  • Application Summary : This method is used for producing 2, 4-dichloroacetophenone .
  • Methods of Application : The method mainly includes acylation, hydrolysis, washing, distillation, and crystallization, and m-dichlorobenzene and acetic anhydride are in acylation reaction under the effects of anhydrous aluminum trichloride .
  • Results or Outcomes : The method has the advantages that the m-dichlorobenzene is used as a raw material, the acetic anhydride is used as an acylating agent .

6. 1-(2,4-Dichlorobenzyl)piperazine

  • Application Summary : This compound is used in various industrial testing applications .
  • Methods of Application : The specific methods of application can vary depending on the testing it’s being used in .
  • Results or Outcomes : The outcomes can vary widely depending on the specific testing it’s being used in .

4. 1-(2,4-Dichloro-benzyl-idene)-4-ethyl-thio-semicarbazide

  • Application Summary : This compound was prepared by the reaction of 4-ethyl-thio-semicarbazide and 2,4-dichloro-benzaldehyde .
  • Methods of Application : The compound is approximately planar, with the dihedral angle between the benzene ring and the thio-urea unit being 8.43 (18)° .
  • Results or Outcomes : In the crystal, inversion dimers linked by pairs of N-H⋯S hydrogen bonds generate R (2) (2) (8) loops .

5. Method for preparing 2, 4-dichloroacetophenone

  • Application Summary : This method is used for producing 2, 4-dichloroacetophenone .
  • Methods of Application : The method mainly includes acylation, hydrolysis, washing, distillation, and crystallization, and m-dichlorobenzene and acetic anhydride are in acylation reaction under the effects of anhydrous aluminum trichloride .
  • Results or Outcomes : The method has the advantages that the m-dichlorobenzene is used as a raw material, the acetic anhydride is used as an acylating agent .

6. 1-(2,4-Dichlorobenzyl)piperazine

  • Application Summary : This compound is used in various industrial testing applications .
  • Methods of Application : The specific methods of application can vary depending on the testing it’s being used in .
  • Results or Outcomes : The outcomes can vary widely depending on the specific testing it’s being used in .

Future Directions

There is no specific information available on the future directions of “1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol”. However, research into imidazole and benzimidazole derivatives, which could potentially include this compound, is ongoing with infinite potentiality7.


properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-9-2-1-8(11(13)5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZKXAKTSOBSGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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